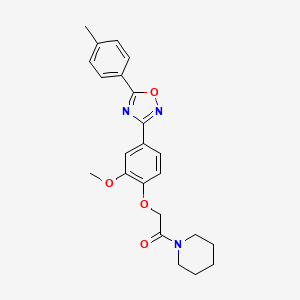

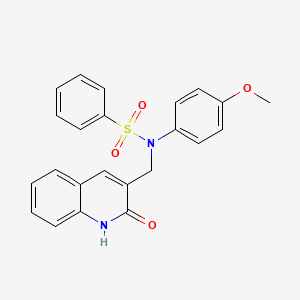

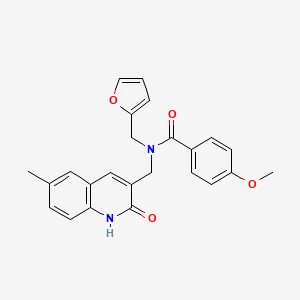

![molecular formula C21H22N4O3S B7693322 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . This class of compounds has been the subject of research for over 100 years, with studies focusing on their synthesis, photophysical properties, and biological properties .

Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The two-component reaction, in which one of the reactants is an aromatic amine and the other is a pyrazole derivative, is one of the most valuable syntheses of the pyrazoloquinoline system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this class of compounds include condensation, hydrolysis, cyclization, and substitution . The Williamson-type reaction of the two fragments involves the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Applications De Recherche Scientifique

Pharmaceutical Agents

Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . They have been found to have various therapeutic effects, which makes them valuable in the field of medicine.

Inhibitors of Oncogenic Ras

These compounds have been identified as inhibitors of oncogenic Ras , a protein that plays a key role in cell growth and development. By inhibiting this protein, these compounds could potentially be used in cancer treatment.

Antitumor Properties

In addition to inhibiting oncogenic Ras, these compounds have also been associated with antitumor properties . This suggests that they could be used in the development of new cancer therapies.

Trypanocidal Properties

These compounds have been found to have trypanocidal properties . This means that they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness.

DNA Binding Properties

These compounds have been found to have DNA binding properties . This suggests that they could be used in genetic research and potentially in the development of gene therapies.

Antimicrobial Agents

These compounds have been found to have antimicrobial properties . This means that they could potentially be used in the treatment of various bacterial and fungal infections.

Fluorescent Sensors

The use of this class of compounds as potential fluorescent sensors has been shown . This could have applications in various fields, including biological research and medical diagnostics.

Inhibitor for c-MET

Finally, all the discovered molecules were screened as a potent inhibitor for c-MET in both in vitro and in vivo target modulation studies . This suggests potential applications in the field of cancer research and treatment.

Orientations Futures

The future directions for research on “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide” and similar compounds could involve the development of new strategies for their synthesis, as well as further investigation of their efficacy against typical drugs in the market . The goal is to develop less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Mécanisme D'action

Target of Action

The primary targets of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide are currently unknown . This compound belongs to a class of molecules known as 1H-pyrazolo[3,4-b]quinolines, which have been studied for over 100 years . These molecules have been shown to have potential as fluorescent sensors and biologically active compounds .

Mode of Action

It is known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .

Propriétés

IUPAC Name |

4-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14(2)13-25-21-18(12-15-6-4-5-7-19(15)22-21)20(23-25)24-29(26,27)17-10-8-16(28-3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROVGIPNKYOBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

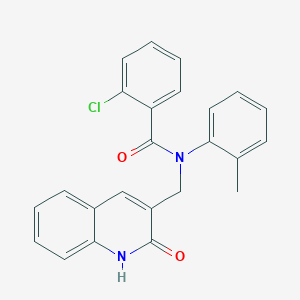

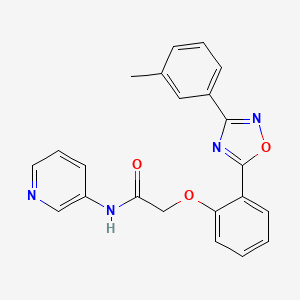

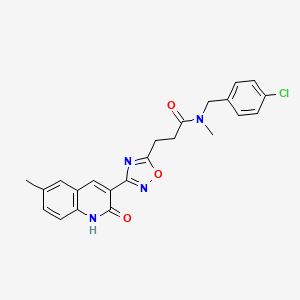

![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)

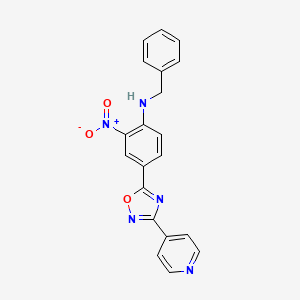

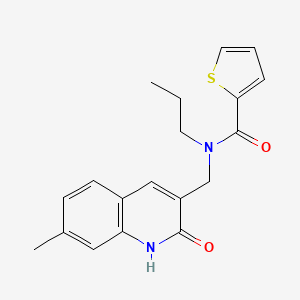

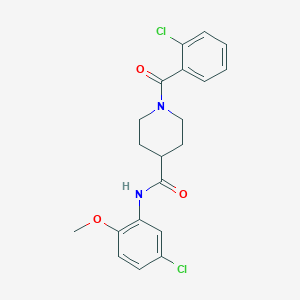

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)

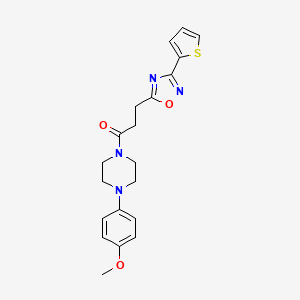

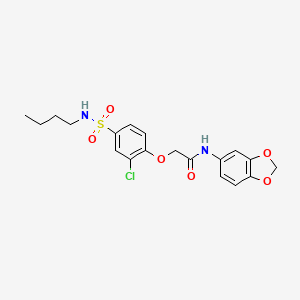

![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)